molecular formula C16H17ClN2O2S B2853124 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide CAS No. 1808704-37-1

1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide

Cat. No. B2853124
CAS RN: 1808704-37-1
M. Wt: 336.83
InChI Key: PEUVOSBLCFHRSD-UHFFFAOYSA-N
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Description

1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. It has also been suggested that the compound may modulate certain signaling pathways that are involved in the development of diseases.
Biochemical and Physiological Effects:
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the replication of certain viruses. Additionally, this compound has been found to modulate certain signaling pathways that are involved in the development of diseases.

Advantages and Limitations for Lab Experiments

1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have potent anticancer and antiviral properties. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for research on 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide. One direction is to study the compound's potential as a therapeutic agent for various diseases. Another direction is to study the mechanism of action of the compound in more detail. Additionally, more research is needed to optimize the synthesis method and improve the solubility of the compound in aqueous solutions. Finally, the compound's potential as a drug delivery system should be explored.
Conclusion:
In conclusion, 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide is a compound that has potential applications in various fields of scientific research. It has been found to have potent anticancer and antiviral properties, and it has been studied for its potential as a therapeutic agent for various diseases. The compound's mechanism of action is not fully understood, and more research is needed to optimize the synthesis method and improve the solubility of the compound in aqueous solutions. There are several future directions for research on this compound, and it is an exciting area of study in the field of scientific research.

Synthesis Methods

The synthesis of 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide involves the reaction of isoquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with the cyclobutylmethylamine and methanesulfinyl chloride to obtain the desired compound. The synthesis method has been optimized to obtain a high yield of the compound.

Scientific Research Applications

1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antiviral properties, and it has been found to inhibit the replication of certain viruses. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

1-chloro-N-[(1-methylsulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-22(21)16(7-4-8-16)10-18-15(20)13-9-11-5-2-3-6-12(11)14(17)19-13/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUVOSBLCFHRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1(CCC1)CNC(=O)C2=CC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide

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